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Introduction

The Tumor Protein 63 (TP63), a member of the p53 family of transcription factors, is a master
regulator of epithelial development and differentiation.[1] Its isoforms, TAp63 and ANp63, play
distinct and sometimes opposing roles in cellular processes such as proliferation, apoptosis,
and stem cell maintenance. Dysregulation of TP63 has been implicated in various
developmental disorders and cancers, making it a critical target for therapeutic intervention.

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChlP-seq) is a
powerful technigue to identify the genome-wide binding sites of transcription factors like TP63.
This allows for the elucidation of its direct target genes and the regulatory networks it governs.
These application notes provide a detailed protocol for performing TP63 ChlP-seq and
analyzing the resulting data to identify target genes.

Signaling Pathways Involving TP63

TP63 is a central node in several signaling pathways that control cell fate and function. In
response to genotoxic stress, TP63 interacts with the TP53 pathway, often in a complex and
context-dependent manner, to regulate cell cycle arrest and apoptosis.[2] Furthermore, TP63
isoforms can physically and functionally interact with STAT proteins to coordinately regulate the
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expression of genes involved in cell-cycle control and stress response.[3] In the context of
cancer, particularly squamous cell carcinomas, ANp63 can act as an oncogene by driving
enhancer reprogramming and activating oncogenes such as MYC.
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Caption: Simplified TP63 Signaling Pathway.

Experimental Protocol: TP63 ChiP-seq

This protocol is optimized for the identification of TP63 binding sites in cultured human
keratinocytes.

l. Cell Culture and Cross-linking

e Culture primary human neonatal foreskin keratinocytes (HFKs) to 80-90% confluency.
o Add formaldehyde directly to the culture medium to a final concentration of 1%.
 Incubate for 10 minutes at room temperature to cross-link proteins to DNA.

e Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and
incubating for 5 minutes at room temperature.

o Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

o Scrape the cells in PBS and pellet them by centrifugation. The cell pellet can be stored at
-80°C.

Il. Chromatin Preparation

o Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease
inhibitors).

e Dounce homogenize to release the nuclei.

» Pellet the nuclei by centrifugation and resuspend in a shearing buffer (e.g., containing SDS
and EDTA).

» Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication
conditions should be determined empirically.

o Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared
chromatin.
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lll. Immunoprecipitation

Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
Take an aliquot of the pre-cleared chromatin as the "input” control.

Incubate the remaining chromatin overnight at 4°C with a ChlP-validated anti-TP63 antibody
(e.g., Santa Cruz: 4A4).[1] A negative control immunoprecipitation should be performed with
a non-specific IgG antibody.

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-
specifically bound chromatin.

IV. Elution, Reverse Cross-linking, and DNA Purification

Elute the chromatin from the beads using an elution buffer (e.g., containing NaHCO3 and
SDS).

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by
ethanol precipitation.

V. Library Preparation and Sequencing

Quantify the purified DNA.

Prepare the sequencing library using a standard library preparation kit for lllumina
sequencing, which includes end-repair, A-tailing, and adapter ligation.

Amplify the library by PCR.
Perform size selection of the library to obtain fragments of the desired size range.

Sequence the library on an lllumina platform.
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Data Analysis Workflow

The analysis of ChlP-seq data involves several computational steps to identify and
characterize TP63 binding sites.

Raw Sequencing Reads

Quality Control (FastQC)

Alignment to Reference Genome (e.g., Bowtie2)

Peak Calling (e.g., MACS2)

Peak Annotation Motif Discovery

Downstream Analysis
(Gene Ontology, Pathway Analysis)
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Caption: ChlP-seq Data Analysis Workflow.

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data from a TP63 ChlIP-
seq experiment.
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Uniquely
Mapped Number of .
Sample Total Reads Mapped FRIiP Score
Reads Peaks
Reads
TP63 ChIP 32,675,432 29,876,543
] 35,123,456 7,574 0.21
Replicate 1 (93.0%) (85.1%)
TP63 ChIP 36,054,321 33,123,456
) 38,765,432 7,891 0.23
Replicate 2 (93.0%) (85.4%)
38,123,456 35,432,109
Input Control 40,987,654 152 0.02
(93.0%) (86.4%)

FRIP (Fraction of Reads in Peaks) score is a quality metric indicating the percentage of reads
that fall into the called peaks.

Table 2: Top 10 TP63 Target Genes Identified by ChiP-
seq
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. Peak Score (- Distance to Putative
Gene Symbol Peak Location .
log1l0(p-value)) TSS Function
KRT5 Intron 254.3 +5 kb Keratin synthesis
KRT14 Promoter 231.8 -1.2 kb Keratin synthesis
Cell cycle
CDKN1A (p21) Promoter 198.5 -0.5 kb )
regulation
MDM2 Intron 176.2 +10 kb p53 regulation
Apoptosis
BCL2 Enhancer 154.7 +50 kb )
regulation
JAG1 Intron 143.9 +25 kb Notch signaling
NOTCH1 Intron 132.1 +15 kb Notch signaling
Apoptosis, cell
PERP Promoter 125.6 -2.1 kb )
adhesion
Transcription
A_P2_(TFAP2A) Intron 118.4 +8 kb
factor
Interferon
IRF6 Promoter 110.3 -3.5kb )
regulation

TSS: Transcription Start Site

Table 3: gPCR Validation of TP63 Binding to Target Gene
Promoters
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Fold Enrichment over IgG
Target Gene p-value
(Mean * SEM)

KRT5 153+1.2 <0.001
KRT14 12.8+0.9 <0.001
CDKNI1A 10.5+0.7 <0.01
MDM2 8.2+0.6 <0.01

Negative Control (Gene
1.1+£0.2 >0.05
Desert)

Data represents the mean of three biological replicates. Statistical significance was determined
using a Student's t-test.[4]

Conclusion

This document provides a comprehensive guide for researchers interested in studying the
genomic targets of TP63 using ChlP-seq. The detailed protocol, data analysis workflow, and
examples of quantitative data presentation will facilitate the successful execution and
interpretation of TP63 ChlIP-seq experiments. Understanding the gene regulatory networks
controlled by TP63 is crucial for advancing our knowledge of epithelial biology and developing
novel therapeutic strategies for TP63-related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for TP63 Chromatin
Immunoprecipitation Sequencing (ChlP-seq)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1193746#t63-chip-seq-protocol-for-target-gene-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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